molecular formula C5H12N4O5S B130604 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate CAS No. 155601-30-2

4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate

Cat. No.: B130604
CAS No.: 155601-30-2
M. Wt: 240.24 g/mol
InChI Key: IBCDZZHMNXXYAP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while reduction can produce different amine derivatives .

Properties

IUPAC Name

2-(4,5-diaminopyrazol-1-yl)ethanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O.H2O4S/c6-4-3-8-9(1-2-10)5(4)7;1-5(2,3)4/h3,10H,1-2,6-7H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCDZZHMNXXYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1N)N)CCO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165928
Record name 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155601-30-2
Record name 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155601-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-hydroxyethyl)-1H-pyrazol-4,5-diyldiammoniumsulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.765
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1H-Pyrazole-1-ethanol, 4,5-diamino-, sulfate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.353
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,5-DIAMINO-1-(2-HYDROXYETHYL)PYRAZOLE SULFATE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

A solution of 5-amino-1-(2-hydroxyethyl)-4-nitrosopyrazole (97 g) in a mixed solvent of sulfuric acid (34 ml) and water (2000 ml) was treated with 10% palladium on carbon (10 g) under a hydrogen atmosphere at room temperature for 4 days. After the catalyst was filtered off, the filtrate was concentrated in vacuo. The residue was triturated with methanol and dried in vacuo to give 4,5-diamino-1-(2-hydroxyethyl)pyrazole sulfuric acid salt (90.2 g) as a solid.
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Name
Quantity
2000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate interact with other components in hair dye to produce color, and how do trace metals like copper affect this process?

A1: this compound (HDAP) acts as a primary intermediate in oxidative hair dyes. It reacts with a coupler molecule, such as 5-amino-2-methylphenol (AHT), in the presence of an oxidizing agent (hydrogen peroxide) and an alkaline agent (ammonium hydroxide) []. This reaction leads to the formation of larger, colored molecules that bind to the hair shaft, resulting in visible hair color.

Q2: What strategies are suggested in the research to mitigate the negative impact of copper on hair color formation?

A2: The research suggests using a chelating agent, like histidine, incorporated into a shampoo or conditioner before the coloring process []. This chelating agent can bind to copper ions present in the hair, effectively reducing their availability to interfere with the dye reaction. By controlling the copper levels, the color formation process can proceed at a more controlled rate, potentially leading to better color penetration, increased color uptake, and reduced color fade [].

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